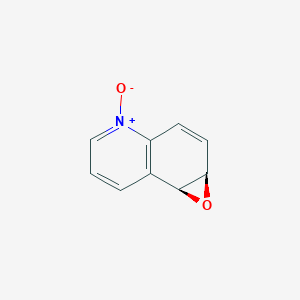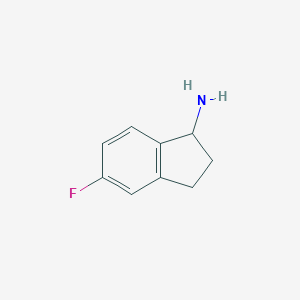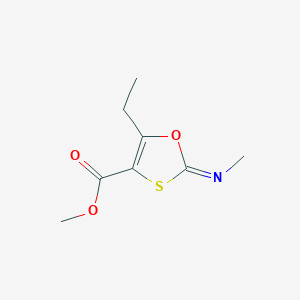
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have various biochemical and physiological effects. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has several limitations, including its reactivity with nucleophiles, which can make it difficult to work with in certain experiments. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate. One direction is the synthesis of novel Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate derivatives with improved biological activity. Another direction is the study of the mechanism of action of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate in more detail, including its interactions with nucleophiles and enzymes. Additionally, the potential applications of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate in catalysis and as therapeutic agents should be further explored.
Métodos De Síntesis
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate can be synthesized using different methods, including the reaction of ethyl isothiocyanate with methyl glyoxylate, the reaction of ethyl isothiocyanate with ethyl oxalate, and the reaction of ethyl isothiocyanate with methyl acrylate. The most commonly used method for synthesizing Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate is the reaction of ethyl isothiocyanate with methyl glyoxylate. This method involves the addition of ethyl isothiocyanate to a solution of methyl glyoxylate in dichloromethane, followed by stirring the mixture at room temperature for several hours. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been used in various scientific research applications, including the synthesis of novel compounds with potential biological activity. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been used as a building block for the synthesis of various heterocyclic compounds, including thiazoles, oxazoles, and thiadiazoles. These compounds have been studied for their potential applications as antimicrobial, antifungal, and anticancer agents. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and as therapeutic agents.
Propiedades
Número CAS |
145627-56-1 |
|---|---|
Nombre del producto |
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-5-6(7(10)11-3)13-8(9-2)12-5/h4H2,1-3H3 |
Clave InChI |
BDOPNJFHPKZRBT-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
SMILES canónico |
CCC1=C(SC(=NC)O1)C(=O)OC |
Sinónimos |
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



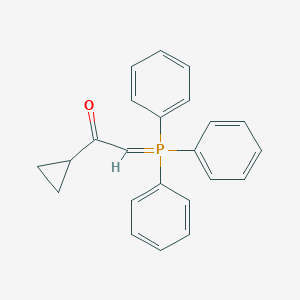
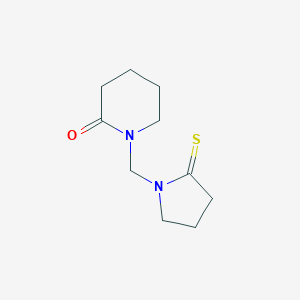
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
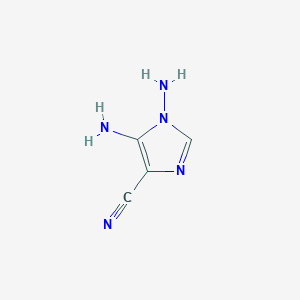
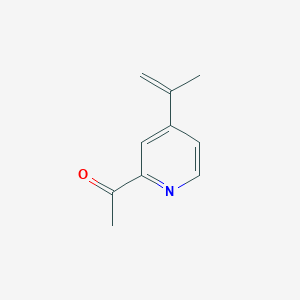
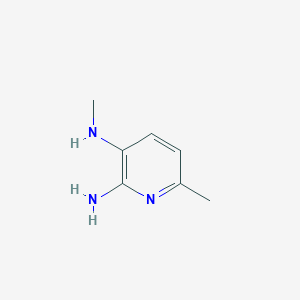
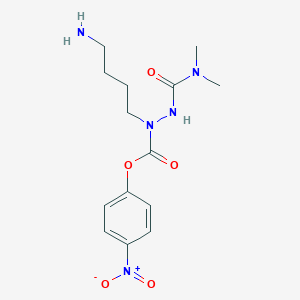
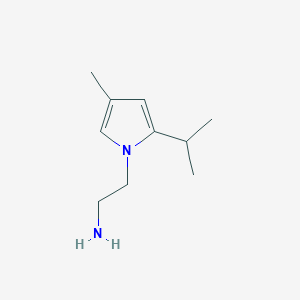
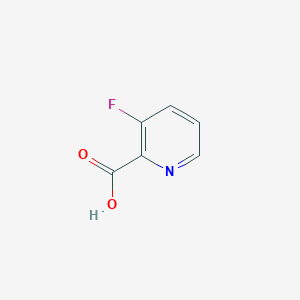
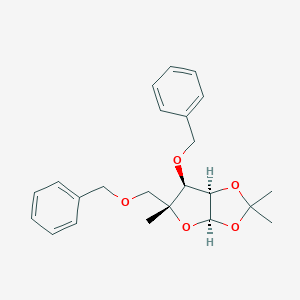
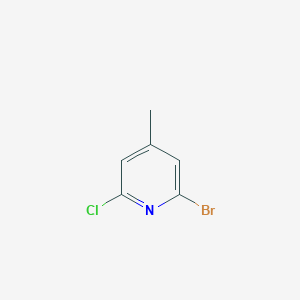
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
